Methyl 2-oxo-2-(2-oxocyclopentyl)acetate
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Overview
Description
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate: is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopentanone Derivative Synthesis
Starting Material: Cyclopentanone
Reagents: Methyl chloroformate, base (e.g., sodium hydroxide)
Conditions: The reaction typically involves the formation of an enolate intermediate from cyclopentanone, followed by nucleophilic attack on methyl chloroformate to form the ester product.
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Oxidation of Cyclopentanone
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: The oxidation process introduces an additional oxo group to the cyclopentanone ring, forming the desired product.
Industrial Production Methods
Industrial production of methyl 2-oxo-2-(2-oxocyclopentyl)acetate often involves large-scale oxidation processes and esterification reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic aqueous solutions
Products: Further oxidized derivatives, such as carboxylic acids
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Carried out in anhydrous solvents like tetrahydrofuran or diethyl ether
Products: Reduced alcohol derivatives
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Substitution
Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Conditions: Typically carried out under reflux conditions
Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, diethyl ether, aqueous solutions
Conditions: Reflux, anhydrous conditions, acidic or basic environments
Scientific Research Applications
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
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Medicine
- Explored for its potential therapeutic properties and as a precursor in drug synthesis.
- Studied for its effects on cellular pathways and molecular targets.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo groups and ester functionality allow it to participate in nucleophilic and electrophilic reactions, influencing biochemical processes. Its effects on cellular pathways are mediated through its ability to form covalent bonds with biomolecules, altering their structure and function.
Comparison with Similar Compounds
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate can be compared with other similar compounds, such as:
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Methyl (2-oxocyclopentyl)acetate
- Similar structure but lacks the additional oxo group.
- Different reactivity and applications.
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Ethyl (2-oxocyclopentyl)acetate
- Ethyl ester derivative with similar chemical properties.
- Used in similar applications but with variations in reactivity.
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Cyclopentanone Derivatives
- Various derivatives with different functional groups.
- Each derivative has unique reactivity and applications based on its structure.
This compound stands out due to its dual oxo groups and ester functionality, making it a versatile compound in both synthetic and research applications.
Properties
IUPAC Name |
methyl 2-oxo-2-(2-oxocyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYHQNFQPOVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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